
4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran is a complex organic compound with the molecular formula C13H23BrO2 and a molecular weight of 291.22 g/mol . This compound features a tetrahydropyran ring, a bromomethyl group, and a cyclohexyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with bromomethylcyclohexane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity level, often exceeding 95% .
Analyse Des Réactions Chimiques
Types of Reactions
4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom and introduce hydrogen.
Common Reagents and Conditions
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a nucleophile like sodium azide can yield an azido derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Applications De Recherche Scientifique
4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)tetrahydro-2H-pyran: Similar structure but lacks the cyclohexyl group.
Cyclohexane, 1-bromo-4-methyl-: Contains a bromomethyl group but lacks the tetrahydropyran ring.
Uniqueness
4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran is unique due to the combination of the tetrahydropyran ring, bromomethyl group, and cyclohexyl group. This unique structure provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H23BrO2 |
|---|---|
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
4-[[1-(bromomethyl)cyclohexyl]oxymethyl]oxane |
InChI |
InChI=1S/C13H23BrO2/c14-11-13(6-2-1-3-7-13)16-10-12-4-8-15-9-5-12/h12H,1-11H2 |
Clé InChI |
JVZZMQRUYAIPHU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CBr)OCC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


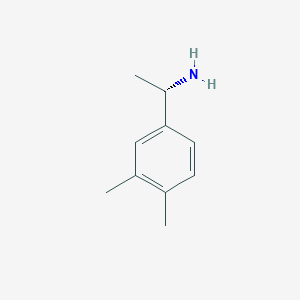
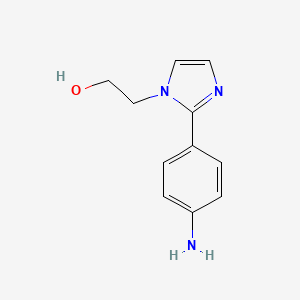


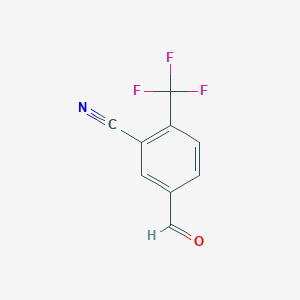

![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)
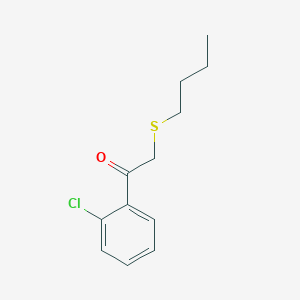


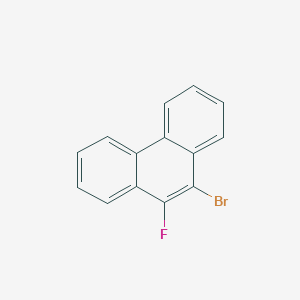
![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)


